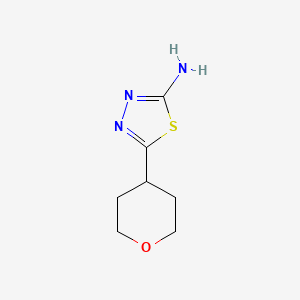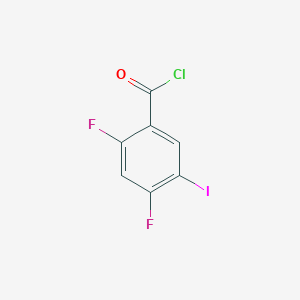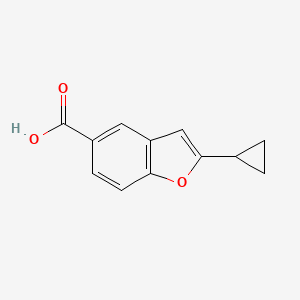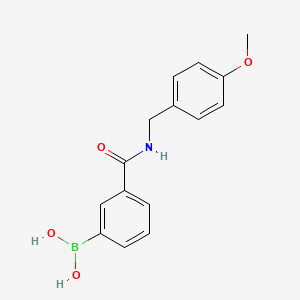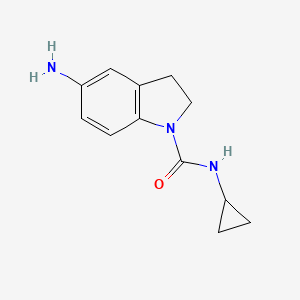
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
Overview
Description
“5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules .
Synthesis Analysis
While specific synthesis methods for “5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide” were not found, a general method for synthesizing indole derivatives involves a Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .
Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structure of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide could potentially be modified to enhance its affinity towards viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus is associated with anti-inflammatory properties . Compounds with an indole base are often explored for their potential to reduce inflammation, which is a common response to various diseases and infections . Research into the specific anti-inflammatory mechanisms of this compound could lead to new treatments for chronic inflammatory conditions.
Anticancer Research
Indole derivatives are also known for their anticancer properties . They can interact with various cellular pathways that are involved in the proliferation and survival of cancer cells . The compound could be studied for its potential to act as a chemotherapeutic agent or as a scaffold for developing novel anticancer drugs.
Antimicrobial Activity
The antimicrobial activity of indole derivatives makes them valuable in the fight against bacterial and fungal infections . 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide could be used as a starting point for synthesizing new antimicrobial agents with improved efficacy and reduced resistance.
Antidiabetic Effects
Research has indicated that indole derivatives may have antidiabetic effects by influencing glucose metabolism and insulin sensitivity . This compound could be investigated for its potential role in managing diabetes, either alone or in combination with other antidiabetic drugs.
Neuroprotective Potential
Indoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . The neuroprotective potential of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide could be explored to develop therapies that protect neuronal health and function.
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that enables them to exhibit various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to be biologically active, suggesting they have suitable adme properties for therapeutic applications .
Result of Action
Indole derivatives are known to exhibit various biological activities , suggesting that they can induce a range of molecular and cellular effects.
properties
IUPAC Name |
5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-9-1-4-11-8(7-9)5-6-15(11)12(16)14-10-2-3-10/h1,4,7,10H,2-3,5-6,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEJGRRDCHBASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)

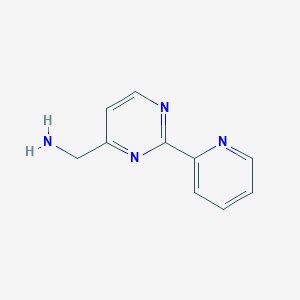
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
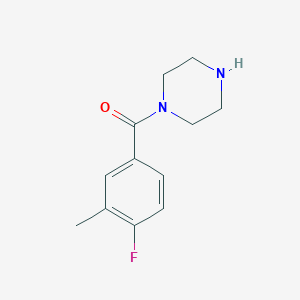
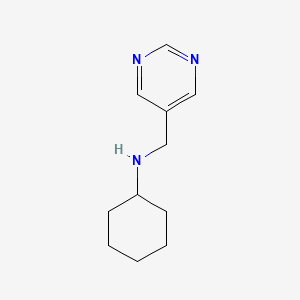
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
